

# The Pivotal Intermediate: A Technical Guide to 2-chloro-N,N-dimethylNicotinamide

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## Compound of Interest

Compound Name: 2-chloro-N,N-dimethylNicotinamide

Cat. No.: B1588829

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## Introduction: The Unseen Workhorse of Modern Agrochemicals

In the vast landscape of chemical synthesis, certain molecules, while not end products themselves, serve as critical linchpins in the construction of complex, high-value compounds. **2-chloro-N,N-dimethylNicotinamide** is a prime example of such a pivotal intermediate. Though not a household name, this chlorinated pyridine derivative is a key building block in the industrial synthesis of vital agrochemicals that protect staple crops worldwide. Its strategic importance lies in the inherent reactivity of its substituted pyridine ring, which allows for facile and specific downstream functionalization.

This technical guide provides an in-depth exploration of **2-chloro-N,N-dimethylNicotinamide**, tailored for researchers, scientists, and drug development professionals. We will dissect its synthesis, delving into both traditional and modern, greener methodologies. Furthermore, we will analyze the core principles of its chemical reactivity, providing a mechanistic understanding of why this molecule is so valuable. Finally, we will trace its journey from a simple intermediate to its role in the synthesis of the widely-used herbicide nicosulfuron and the fungicide boscalid, complete with an overview of their biological modes of action.

## Physicochemical Properties and Spectral Signature

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis. Below is a summary of the key identifiers for **2-chloro-N,N-**

dimethylnicotinamide.

| Property          | Value  | Source                                  |
|-------------------|--|---|
| CAS Number        | 52943-21-2                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O | <a href="#">[1]</a>                     |
| Molecular Weight  | 184.62 g/mol                                     | <a href="#">[1]</a>                     |
| IUPAC Name        | 2-chloro-N,N-dimethylpyridine-3-carboxamide      | <a href="#">[1]</a>                     |
| Appearance        | White to off-white crystalline solid             | <a href="#">[3]</a>                     |
| Purity            | Typically ≥97%                                   | <a href="#">[1]</a> <a href="#">[4]</a> |

## Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for **2-chloro-N,N-dimethylnicotinamide** is not readily available in the public domain, we can predict its characteristic spectral features based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.

Expected <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>):

- ~ 8.2-8.4 ppm (dd, 1H): Pyridine ring proton at C6, ortho to the nitrogen.
- ~ 7.6-7.8 ppm (dd, 1H): Pyridine ring proton at C4, meta to the nitrogen and ortho to the amide.
- ~ 7.3-7.5 ppm (dd, 1H): Pyridine ring proton at C5, meta to both the nitrogen and the chloro group.
- ~ 2.9-3.2 ppm (s, 6H): Two equivalent methyl groups of the N,N-dimethylamide moiety. The rotation around the C-N amide bond might be restricted, potentially leading to two separate singlets at lower temperatures.

Expected <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>):

- ~ 165-168 ppm: Carbonyl carbon of the amide.
- ~ 150-153 ppm: Pyridine ring carbon at C2, attached to the chlorine.
- ~ 148-150 ppm: Pyridine ring carbon at C6.
- ~ 138-140 ppm: Pyridine ring carbon at C4.
- ~ 130-133 ppm: Pyridine ring carbon at C3, attached to the amide.
- ~ 123-125 ppm: Pyridine ring carbon at C5.
- ~ 35-38 ppm: Methyl carbons of the N,N-dimethylamide.

#### Expected FTIR Spectral Data (cm<sup>-1</sup>):

- ~ 3100-3000: C-H stretching of the aromatic pyridine ring.
- ~ 2950-2850: C-H stretching of the methyl groups.
- ~ 1630-1660: C=O stretching of the tertiary amide. This is a strong and characteristic band.
- ~ 1550-1600: C=N and C=C stretching vibrations of the pyridine ring.
- ~ 1100-1200: C-N stretching of the amide.
- ~ 750-850: C-Cl stretching.

#### Expected Mass Spectrometry Data (EI):

- Molecular Ion (M<sup>+</sup>): m/z ~184 and ~186 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
- Key Fragmentation Pattern: Loss of the dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>), loss of the entire amide group, and fragmentation of the pyridine ring.

## Synthesis Methodologies: From Traditional Routes to Green Chemistry

The synthesis of **2-chloro-N,N-dimethylnicotinamide** can be approached from several starting materials. The choice of route often depends on the availability of precursors, cost, and environmental considerations. We will explore two primary, field-proven synthetic pathways.

## Route 1: Amidation of 2-Chloronicotinic Acid

This is a classical and widely understood approach that proceeds in two steps: the activation of the carboxylic acid to an acyl chloride, followed by amidation.

### Step 1: Synthesis of 2-Chloronicotinoyl Chloride

2-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ), to form the more reactive acyl chloride. The use of thionyl chloride is common in industrial settings due to its cost-effectiveness.

### Step 2: Amidation with Dimethylamine

The resulting 2-chloronicotinoyl chloride is then reacted with dimethylamine to form the final product. This is a vigorous exothermic reaction and is typically carried out at low temperatures with careful addition of the amine.

## Route 1: From 2-Chloronicotinic Acid

2-Chloronicotinic Acid

SOCl<sub>2</sub> or (COCl)<sub>2</sub>  
(Acyl Chloride Formation)

2-Chloronicotinoyl Chloride

Dimethylamine (HN(CH<sub>3</sub>)<sub>2</sub>)  
(Amidation)

2-chloro-N,N-dimethylnicotinamide

## Route 2: Patented Green Synthesis

2-chloro-3-trichloromethylpyridine

Aqueous Dimethylamine  
(Hydrolysis & Amidation)  
pH 8-10, 80-98 °C

2-chloro-N,N-dimethylnicotinamide

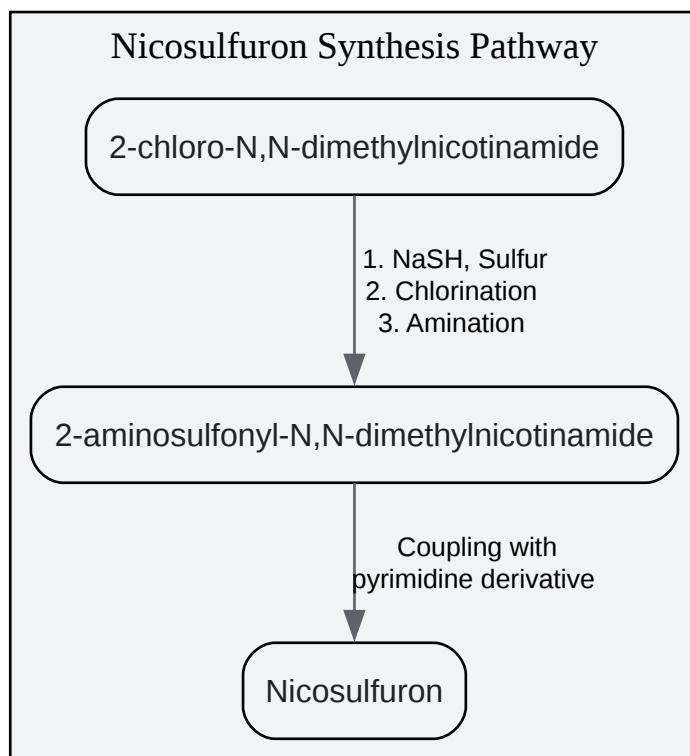
## SNAr Mechanism

Nucleophile (Nu<sup>-</sup>)

2-chloro-N,N-dimethylnicotinamide

Step 1: Addition  
(Rate-determining)Meisenheimer Complex  
(Non-aromatic)Step 2: Elimination  
of Cl<sup>-</sup>

Substituted Product



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## References

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- 2. PubChemLite - 2-chloro-n,n-diethylnicotinamide (C10H13ClN2O) [pubchemlite.lcsb.uni.lu]
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- To cite this document: BenchChem. [The Pivotal Intermediate: A Technical Guide to 2-chloro-N,N-dimethylnicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[link\]](#)

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